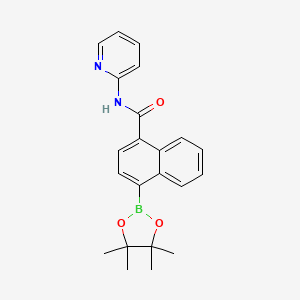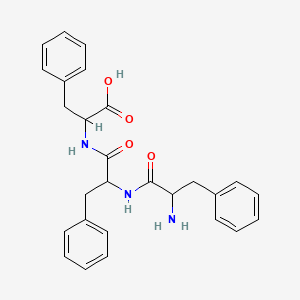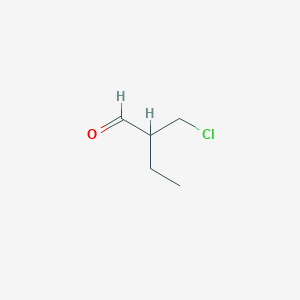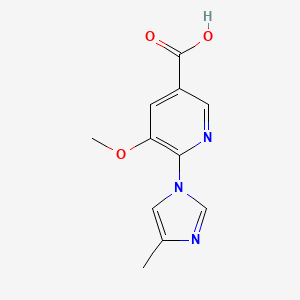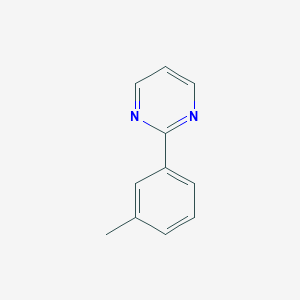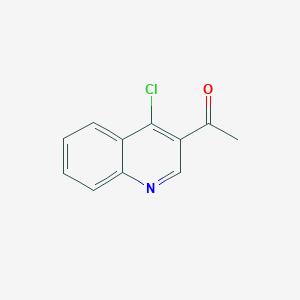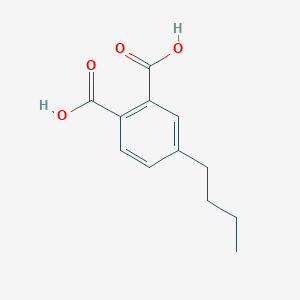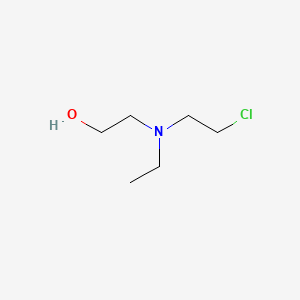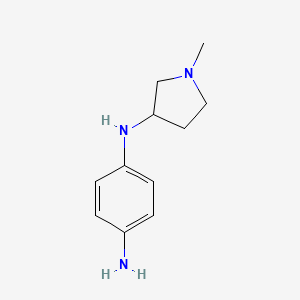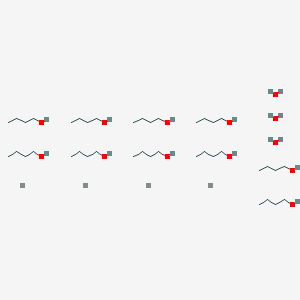
phenyl N-(5-methoxy-1,3-benzoxazol-2-yl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenyl N-(5-methoxy-1,3-benzoxazol-2-yl)carbamate is a chemical compound belonging to the class of benzoxazoles Benzoxazoles are heterocyclic aromatic organic compounds characterized by a fused benzene and oxazole ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of phenyl N-(5-methoxy-1,3-benzoxazol-2-yl)carbamate typically involves the reaction of 5-methoxy-1,3-benzoxazol-2-amine with phenyl isocyanate under specific conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene at a temperature range of 0°C to 25°C. The reaction mixture is stirred for several hours to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the compound is synthesized using similar reaction conditions but in larger reactors with continuous monitoring of temperature and pressure. The use of catalysts and optimized reaction parameters helps in achieving higher yields and purity. The final product is purified through crystallization or column chromatography to obtain the desired compound in high purity.
化学反応の分析
Types of Reactions: Phenyl N-(5-methoxy-1,3-benzoxazol-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form this compound derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: Substitution reactions can occur at various positions on the benzoxazole ring, leading to the formation of different substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Various electrophiles and nucleophiles are employed depending on the desired substitution pattern.
Major Products Formed: The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound, which can have different biological and chemical properties.
科学的研究の応用
Phenyl N-(5-methoxy-1,3-benzoxazol-2-yl)carbamate has found applications in various scientific research areas:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in chemical reactions.
Biology: It has been studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: The compound is being investigated for its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: It is used in the development of new materials and chemicals with specific properties.
作用機序
The mechanism by which phenyl N-(5-methoxy-1,3-benzoxazol-2-yl)carbamate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism of action can vary depending on the specific application and the biological system involved.
類似化合物との比較
Phenyl N-(5-methoxy-1,3-benzoxazol-2-yl)carbamate is compared with other similar compounds, such as:
5-methyl-N-phenyl-1,3-benzoxazol-2-amine: This compound has a similar structure but differs in the presence of a methyl group.
2-Methoxy-5-(5-phenyl-1,3-benzoxazol-2-yl)aniline: This compound has a different substitution pattern on the benzoxazole ring.
N-[4-chloro-3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-methoxy-3-methylbenzamide: This compound has additional chloro and methyl groups, leading to different properties.
Uniqueness: this compound is unique due to its specific substitution pattern and the presence of the methoxy group, which can influence its chemical and biological properties.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and properties make it a valuable tool in research and industry. Further studies are needed to fully explore its applications and mechanisms of action.
特性
分子式 |
C15H12N2O4 |
|---|---|
分子量 |
284.27 g/mol |
IUPAC名 |
phenyl N-(5-methoxy-1,3-benzoxazol-2-yl)carbamate |
InChI |
InChI=1S/C15H12N2O4/c1-19-11-7-8-13-12(9-11)16-14(21-13)17-15(18)20-10-5-3-2-4-6-10/h2-9H,1H3,(H,16,17,18) |
InChIキー |
ZRIBAOINOALAGN-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=C(C=C1)OC(=N2)NC(=O)OC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



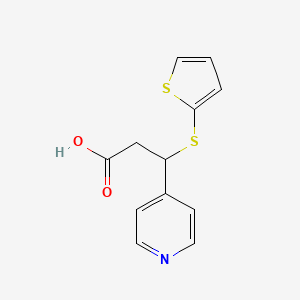
![2-(4-cyclohex-2-en-1-yl-1H-pyrrolo[2,3-b]pyridin-3-yl)-1,3-thiazole](/img/structure/B15356458.png)
